Thiophene, 2-[(4-chlorophenyl)ethynyl]-
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Overview
Description
2-(2-(4-Chlorophenyl)ethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-chlorophenyl ethynyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)ethynyl)thiophene typically involves the coupling of a thiophene derivative with a 4-chlorophenyl acetylene. One common method is the Sonogashira coupling reaction, which uses palladium as a catalyst and copper as a co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-(2-(4-Chlorophenyl)ethynyl)thiophene, often employs similar coupling reactions on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)ethynyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethynyl group or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(2-(4-Chlorophenyl)ethynyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)ethynyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group and the thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethynyl)thiophene: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
2-(2-(4-Methylphenyl)ethynyl)thiophene:
Uniqueness
2-(2-(4-Chlorophenyl)ethynyl)thiophene is unique due to the presence of the 4-chlorophenyl group, which can enhance its reactivity and biological activity compared to similar compounds. The chlorine atom can also influence the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Properties
CAS No. |
140918-60-1 |
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Molecular Formula |
C12H7ClS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]thiophene |
InChI |
InChI=1S/C12H7ClS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H |
InChI Key |
OQZPFKXKFGJSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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